molecular formula C18H15ClO4S B2401420 4-Chlorophenyl 4-ethoxynaphthalene-1-sulfonate CAS No. 312526-01-5

4-Chlorophenyl 4-ethoxynaphthalene-1-sulfonate

Cat. No. B2401420
CAS RN: 312526-01-5
M. Wt: 362.82
InChI Key: IBBADNRQKJWFMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a multi-step synthesis, physico-chemical characterization, and biological activity of novel valine-derived compounds, i.e., N -acyl-α-amino acids, 1,3-oxazol-5 (4 H )-ones, N -acyl-α-amino ketones, and 1,3-oxazoles derivatives, bearing a 4- [ (4-chlorophenyl)sulfonyl]phenyl moiety are reported .


Molecular Structure Analysis

The molecular structure of “4-Chlorophenyl 4-ethoxynaphthalene-1-sulfonate” is based on structures generated from information available in databases . The molecular formula is C18H15ClO4S .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by protozoan parasites transmitted through sandfly bites, affects millions of people annually. The novel compound (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one, synthesized from 4-chlorobenzaldehyde and 2’-fluoro-4’-methoxyacetophenone, shows promise as an antileishmanial agent. Its halogenated chalcone structure makes it suitable for further study in combating this neglected tropical disease .

Dielectric Properties

The macro and nanocrystals of 4-(4-chlorophenyl)-7,7-dimethyl-7,8-dihydro-4H-1-benzopyran-2,5(3H,6H)-dione (CPDMDHHBPHHD) exhibit interesting dielectric properties. Investigating its dielectric behavior can lead to applications in electronic devices, capacitors, and insulating materials .

properties

IUPAC Name

(4-chlorophenyl) 4-ethoxynaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO4S/c1-2-22-17-11-12-18(16-6-4-3-5-15(16)17)24(20,21)23-14-9-7-13(19)8-10-14/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBADNRQKJWFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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